O1-[2-(3,5-Dimethylphenyl)ethyl] O2-ethyl oxalate
Description
O1-[2-(3,5-Dimethylphenyl)ethyl] O2-ethyl oxalate is a diester derivative of oxalic acid, featuring two distinct ester groups: one attached to a 2-(3,5-dimethylphenyl)ethyl moiety and the other to an ethyl group. The molecular formula is deduced as C₁₃H₁₆O₄, with a molecular weight of 236.26 g/mol. Structurally, the compound combines aromatic rigidity (from the 3,5-dimethylphenyl group) with aliphatic flexibility (ethyl chain), influencing its physicochemical behavior, such as solubility and thermal stability. While direct data on this compound are absent in the provided evidence, its properties can be inferred from structurally related esters and substituted phenyl derivatives.
Properties
IUPAC Name |
2-O-[2-(3,5-dimethylphenyl)ethyl] 1-O-ethyl oxalate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-17-13(15)14(16)18-6-5-12-8-10(2)7-11(3)9-12/h7-9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBPYFVURJMSQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=CC(=CC(=C1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O1-[2-(3,5-Dimethylphenyl)ethyl] O2-ethyl oxalate typically involves the esterification of oxalic acid with the corresponding alcohol, 2-(3,5-dimethylphenyl)ethanol, in the presence of a dehydrating agent such as sulfuric acid or phosphorus pentoxide . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
O1-[2-(3,5-Dimethylphenyl)ethyl] O2-ethyl oxalate can undergo various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 2-(3,5-Dimethylphenyl)ethanol and oxalic acid.
Reduction: 2-(3,5-Dimethylphenyl)ethane-1,2-diol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
O1-[2-(3,5-Dimethylphenyl)ethyl] O2-ethyl oxalate has the molecular formula C14H18O4 and a molecular weight of 250.29 g/mol. Its structure features an ethyl oxalate moiety linked to a 3,5-dimethylphenyl group, which may contribute to its biological activity and reactivity in chemical reactions .
Medicinal Chemistry Applications
-
Synthesis of Pharmaceuticals :
- The compound serves as an intermediate in the synthesis of various pharmaceutical agents. For instance, it can be utilized in the preparation of imidazole derivatives, which are known for their pharmacological properties, including sedative and analgesic effects .
- A notable example is its role in synthesizing medetomidine, a potent alpha-2 adrenergic agonist used in veterinary medicine for sedation and analgesia. The synthesis process involves multiple steps where this compound acts as a precursor .
- Potential Antitumor Activity :
Organic Synthesis Applications
- Reagents in Organic Reactions :
- C–H Activation Reactions :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of O1-[2-(3,5-Dimethylphenyl)ethyl] O2-ethyl oxalate involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways . The exact molecular targets and pathways can vary based on the context of its use .
Comparison with Similar Compounds
Key Properties of O1-[2-(3,5-Dimethylphenyl)ethyl] O2-ethyl oxalate vs. Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Solubility |
|---|---|---|---|---|---|
| This compound | C₁₃H₁₆O₄ | 236.26 | 3,5-dimethylphenyl, ethyl | ~50–60 (estimated) | Lipophilic solvents |
| Diethyl oxalate | C₆H₁₀O₄ | 146.14 | Ethyl, ethyl | -40 | Ethanol, ether |
| [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone | C₉H₉ClO₃ | 200.62 | Cl, OH, hydroxymethyl | 97–98 | Polar solvents |
| Ethyl 2-(4-((2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate | C₂₆H₃₀N₄O₃S | 508.3 | Thiazole, piperazine, urea | Not reported | DMSO, DMF |
Notes:
- The target compound’s estimated melting point is lower than hydroxyacetophenones due to reduced hydrogen bonding .
- Lipophilicity is higher than diethyl oxalate, favoring solubility in non-polar solvents .
- Unlike the urea-thiazole derivatives in , the target lacks heterocycles, simplifying its reactivity profile .
Data Tables
Table 1: Structural and Functional Group Comparison
| Compound | Key Functional Groups | Aromatic Substitution | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | Oxalate ester | 3,5-dimethyl | 236.26 |
| Diethyl oxalate | Oxalate ester | None | 146.14 |
| [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone | Hydroxy, chloro, hydroxymethyl | 2,3,5-substituted | 200.62 |
| Ethyl 2-(4-((2-(4-ureidophenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate | Urea, thiazole, piperazine | 4-substituted | 508.3 |
Biological Activity
O1-[2-(3,5-Dimethylphenyl)ethyl] O2-ethyl oxalate is an organic compound characterized by its unique molecular structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicine, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C14H18O4
- Molecular Weight : 250.29 g/mol
- Functional Groups : Contains ester and aromatic groups which contribute to its reactivity and interactions with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can act as both an inhibitor and an activator in biochemical pathways:
- Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic processes, influencing cellular functions.
- Receptor Modulation : The compound can bind to receptors, altering signal transduction pathways that affect cell growth and differentiation.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial for mitigating oxidative stress in cells, which is linked to various diseases, including cancer and cardiovascular disorders.
Anti-urolithiasis Potential
This compound has been explored for its potential to prevent kidney stone formation (urolithiasis). Studies suggest that it may regulate the crystallization of calcium oxalate crystals, reducing their cytotoxicity to renal cells. This mechanism involves:
- Inhibition of Crystal Growth : The compound may inhibit the growth of calcium oxalate monohydrate (COM) crystals while promoting the formation of calcium oxalate dihydrate (COD), which is less harmful to cells .
Cytotoxicity Studies
In vitro studies have demonstrated varying levels of cytotoxicity associated with the compound. For instance, when tested on human renal tubular epithelial cells (HK-2), higher concentrations of related compounds induced cell damage due to smaller crystal sizes formed during crystallization processes .
Table 1: Summary of Biological Activities
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other oxalate derivatives but exhibits unique biological properties due to its specific substitution pattern:
Table 2: Comparison with Similar Compounds
| Compound | Structural Features | Unique Properties |
|---|---|---|
| This compound | 3,5-dimethyl substitution | Enhanced antioxidant and anti-urolithiasis activity |
| O1-[2-(4-Methylphenyl)ethyl] O2-ethyl oxalate | 4-methyl substitution | Different reactivity profile |
| O1-[2-(2,3-Dimethylphenyl)ethyl] O2-ethyl oxalate | 2,3-dimethyl substitution | Variability in enzyme interaction |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
